tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group, a cyano group, and a methoxycarbonyl group. Its molecular formula is , and it has a molecular weight of approximately 280.34 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its structural features, which may influence biological activity.
Research indicates that compounds containing piperazine moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. Specifically, tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate may show selectivity against certain pathogens while sparing mammalian cells, making it a candidate for further investigation in therapeutic applications . Its structural similarity to known pharmacophores enhances its potential as a lead compound in drug development.
The synthesis of tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves multi-step procedures that may include:
For instance, one synthetic route might involve the reaction of tert-butyl piperazine-1-carboxylate with appropriate electrophiles under controlled conditions to achieve the desired substitutions .
This compound has potential applications in various fields, particularly in medicinal chemistry where it can serve as a scaffold for developing new therapeutic agents. Its unique structural features may allow it to interact with biological targets effectively, making it suitable for further exploration in drug discovery programs aimed at treating infections or inflammatory conditions.
Interaction studies involving tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate are crucial for understanding its mechanism of action and potential side effects. These studies typically assess how the compound interacts with various biological targets, including enzymes and receptors. Preliminary findings suggest that compounds with similar structures may exhibit varying degrees of affinity for specific targets, which could inform dosage and efficacy in clinical settings .
Several compounds share structural similarities with tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl 4-methylpiperazine-1-carboxylate | Contains a methyl group instead of cyano | Antimicrobial |
| Di-tert-butyl piperazine-1,4-dicarboxylate | Two carboxylic acid groups | Anti-inflammatory |
| tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | Aminoethyl substitution | Neuroprotective |
| tert-Butyl 4-(3-fluoro-4-methoxycarbonyl)phenyl)piperazine-1-carboxylate | Fluorinated phenol ring | Antimicrobial |
These compounds highlight the diversity within the piperazine class and underscore the potential for developing targeted therapies based on structural modifications. The unique combination of substituents in tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate sets it apart from these analogs, potentially leading to distinct pharmacological profiles.
tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 64618-23-1) is a piperazine derivative with the molecular formula C₁₈H₂₃N₃O₄ and a molecular weight of 345.39 g/mol. Its IUPAC name reflects its structural components: a piperazine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a phenyl ring bearing cyano (-CN) and methoxycarbonyl (-COOCH₃) substituents. Synonyms for this compound include SCHEMBL20046721 and Methyl 5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoate.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 64618-23-1 |
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 345.39 g/mol |
| IUPAC Name | tert-Butyl 4-[4-cyano-3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate |
The Boc group enhances solubility and stability during synthetic processes, while the electron-withdrawing cyano and methoxycarbonyl groups influence the compound’s reactivity in subsequent derivatization.
Piperazine derivatives have been integral to pharmaceutical development since the mid-20th century, initially serving as anthelmintics before expanding into antipsychotics, antidepressants, and anticancer agents. The incorporation of piperazine into drug design leverages its ability to improve pharmacokinetic properties, such as blood-brain barrier permeability, and its role as a conformational scaffold for receptor targeting.
The tert-butyl carbamate (Boc) group, a hallmark of this compound, emerged as a critical protecting group in peptide synthesis during the 1960s, enabling selective amine functionalization. By the 2000s, piperazine-Boc hybrids became intermediates in synthesizing kinase inhibitors and serotonin receptor modulators, reflecting their versatility.
tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate shares structural motifs with clinically significant piperazine derivatives:
Table 2: Structural Comparison with Biologically Active Piperazines
| Compound | Target/Activity | Shared Structural Features |
|---|---|---|
| Trazodone | 5-HT₂A Antagonist | Arylpiperazine core |
| Imatinib | BCR-ABL Kinase Inhibitor | Substituted phenyl group |
| Donepezil | Acetylcholinesterase Inhibitor | Ester functional group |
The tert-butyl group in this compound contrasts with bulkier substituents in drugs like ranolazine, suggesting potential for optimizing steric effects in lead optimization.